

Molecular structure and conformation of 4-Bromo-1-methyl-1H-indole

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Compound of Interest

Compound Name: **4-Bromo-1-methyl-1H-indole**

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **4-Bromo-1-methyl-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformation of **4-Bromo-1-methyl-1H-indole**, a compound of interest in synthetic and medicinal chemistry. This document outlines the available data on its synthesis and spectroscopic properties. Due to the limited availability of direct experimental structural data, this guide also presents comparative data from closely related analogs to infer structural characteristics.

Introduction

4-Bromo-1-methyl-1H-indole (C_9H_8BrN) is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 4-position and a methyl group at the 1-position significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Understanding the precise molecular geometry and conformational preferences of this compound is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

Molecular Structure

At present, a definitive crystal structure for **4-Bromo-1-methyl-1H-indole** has not been reported in the publicly available literature. In the absence of direct X-ray crystallographic data, the molecular structure can be inferred from spectroscopic analysis and comparison with structurally similar compounds. The indole ring system is known to be planar. The bromine atom at the C4 position and the methyl group on the indole nitrogen are the key substituents.

Table 1: General Physicochemical Properties of **4-Bromo-1-methyl-1H-indole**

Property	Value	Reference
CAS Number	590417-55-3	[1] [2]
Molecular Formula	C ₉ H ₈ BrN	[1] [2]
Molecular Weight	210.07 g/mol	[1] [2]
Appearance	Yellow liquid	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete, peer-reviewed assignment of the ¹H and ¹³C NMR spectra for **4-Bromo-1-methyl-1H-indole** is not readily available, data for the closely related compound, 4-Bromo-3-methyl-1H-indole, can provide valuable insights into the expected chemical shifts and coupling constants.

Table 2: ¹H and ¹³C NMR Data for 4-Bromo-3-methyl-1H-indole (500 MHz, CDCl₃)[\[3\]](#)

¹ H NMR	¹³ C NMR		
Proton	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
NH	7.94 (s, 1H)	C-7a	137.71
H-5, H-6, H-7	7.28 – 7.24 (m, 2H)	C-3a	126.33
H-2	7.03 – 6.95 (m, 2H)	C-2	123.65
CH ₃	2.57 (d, J = 0.9 Hz, 3H)	C-7	123.51
C-6	122.86		
C-4	114.93		
C-5	113.15		
C-3	110.52		
CH ₃	12.65		

Note: The data presented is for 4-Bromo-3-methyl-1H-indole and serves as a reference. The absence of the C3-methyl group and the presence of a proton at C3 in **4-Bromo-1-methyl-1H-indole**, along with N-methylation, will alter the chemical shifts.

Molecular Conformation

The conformation of **4-Bromo-1-methyl-1H-indole** is expected to be largely planar due to the aromaticity of the indole ring. The primary conformational flexibility would arise from the rotation of the N-methyl group. However, the energy barrier for this rotation is expected to be low. The precise orientation of the methyl group relative to the indole plane would be best determined by high-level computational modeling or, ideally, by X-ray crystallography.

Experimental Protocols

Synthesis of 4-Bromo-1-methyl-1H-indole[1]

Materials:

- 4-Bromoindole
- Potassium carbonate (K_2CO_3)
- Dimethyl carbonate
- Dimethylformamide (DMF)

Procedure:

- A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a suitable reaction vessel.
- The mixture is gradually heated to 140°C over a period of 30 minutes.
- The reaction is stirred at 140°C for 3.5 hours.
- After cooling to room temperature, the insoluble solids are removed by filtration.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The resulting residue is purified by distillation under reduced pressure (0.2 mmHg, 155-180°C) to yield 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).

General NMR Spectroscopy Protocol

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified **4-Bromo-1-methyl-1H-indole**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

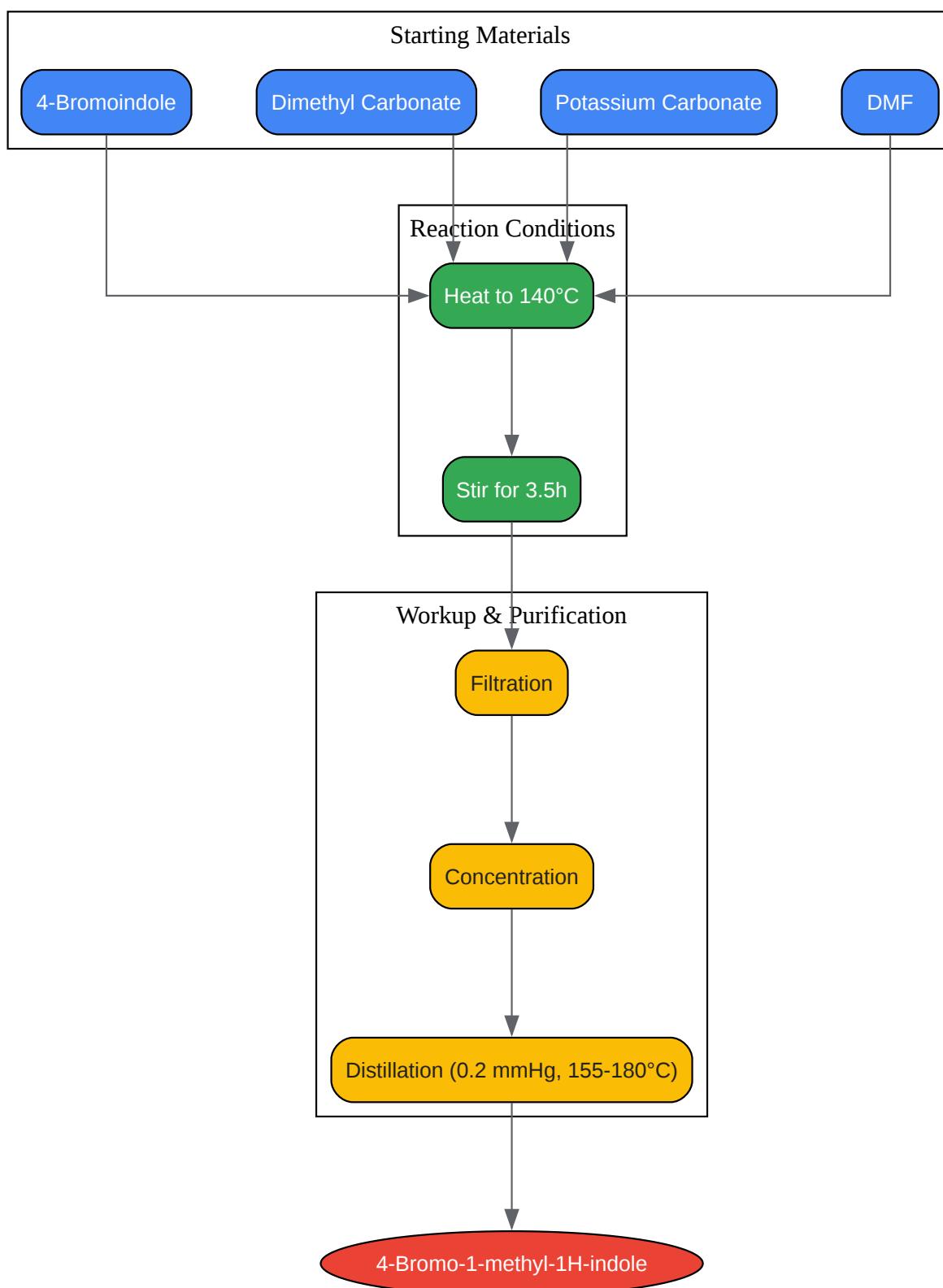
- Spectrometer: 400 MHz or higher field strength.

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

3. ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the ^1H frequency).
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-160 ppm.

Visualizations



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Caption: Synthesis workflow for **4-Bromo-1-methyl-1H-indole**.

Conclusion

This technical guide consolidates the available information on the molecular structure and conformation of **4-Bromo-1-methyl-1H-indole**. While a detailed experimental three-dimensional structure remains to be determined, the provided synthesis protocol and comparative spectroscopic data offer a solid foundation for researchers working with this compound. Further computational studies and single-crystal X-ray diffraction analysis are recommended to fully elucidate its structural and conformational properties, which will undoubtedly aid in its application in medicinal chemistry and materials science.

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